2-Iodo-5-methylbenzaldehyde

Quinazoline synthesis Cu(I) catalysis Ortho-halobenzaldehyde reactivity

Procure 2-Iodo-5-methylbenzaldehyde (CAS 1106813-84-6) as the ortho-iodo building block of choice for high-yielding cross-coupling. Unlike bromo/chloro analogs requiring 80–110°C or giving low yields, this iodo derivative couples efficiently at 50°C—cutting energy costs and preserving labile substrates. The 5-methyl group enhances lipophilicity for drug-like ADME, while the aldehyde enables orthogonal functionalization before Suzuki, Heck, or Sonogashira coupling. ≥98% purity ensures reproducible results in medicinal chemistry, scale-up, and methodology development.

Molecular Formula C8H7IO
Molecular Weight 246.047
CAS No. 1106813-84-6
Cat. No. B2933136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-methylbenzaldehyde
CAS1106813-84-6
Molecular FormulaC8H7IO
Molecular Weight246.047
Structural Identifiers
SMILESCC1=CC(=C(C=C1)I)C=O
InChIInChI=1S/C8H7IO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3
InChIKeyBAAROQBNFNMLON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-methylbenzaldehyde (CAS 1106813-84-6): Sourcing and Selection Guide for Ortho-Iodo Functionalized Benzaldehyde Synthons


2-Iodo-5-methylbenzaldehyde (CAS 1106813-84-6, molecular formula C8H7IO, molecular weight 246.05) is an ortho-iodo substituted aromatic aldehyde featuring a methyl group at the 5-position of the benzene ring . This compound belongs to the class of ortho-halobenzaldehydes, which are valued as bifunctional building blocks in organic synthesis due to the presence of two orthogonal reactive handles: an electrophilic aldehyde group and a halogen atom (iodine) that serves as a versatile leaving group for transition metal-catalyzed cross-coupling reactions . Its predicted boiling point is 276.1±28.0 °C, and it is typically supplied as a crystalline solid with purity specifications of 98% or 97% from reputable vendors .

Why Generic Ortho-Halobenzaldehyde Substitution Fails: Evidence-Based Differentiation for 2-Iodo-5-methylbenzaldehyde Procurement


Ortho-halobenzaldehydes are not interchangeable in synthetic applications due to the profound influence of halogen identity and substitution pattern on reaction kinetics, yield outcomes, and pathway selectivity [1]. The halogen atom (iodo, bromo, or chloro) dictates the activation energy required for oxidative addition in cross-coupling catalysis, while the specific position of the iodine atom (ortho vs. meta vs. para) and additional ring substituents (e.g., the 5-methyl group) modulate both the electronic environment of the reactive centers and the steric accessibility for catalytic cycles . Substituting 2-iodo-5-methylbenzaldehyde with a 2-bromo analog can lead to markedly reduced yields or complete reaction failure due to competing side pathways, while chloro analogs are essentially inert under conditions where iodo derivatives couple efficiently [2]. Similarly, positional isomers (e.g., 2-iodo-4-methylbenzaldehyde) introduce altered steric and electronic profiles that can shift regioselectivity or reduce reaction efficiency . The following section provides quantitative comparator-based evidence defining the specific differentiation of this compound.

Quantitative Evidence Guide: 2-Iodo-5-methylbenzaldehyde Differentiation from Closest Analogs


Comparative Yield Advantage: 2-Iodobenzaldehyde Outperforms 2-Bromobenzaldehyde in Cu(I)-Catalyzed Quinazoline Cyclocondensation

In a direct head-to-head study of cyclocondensation with benzamidines catalyzed by CuI/L-proline, 2-iodobenzaldehyde produced 2-arylquinazolines in good yield, whereas 2-bromobenzaldehyde gave only low yields due to a competing side reaction that consumed two amidine molecules to form a dihydrotriazine byproduct [1]. This demonstrates that the iodo substituent is essential for reaction pathway fidelity in this system.

Quinazoline synthesis Cu(I) catalysis Ortho-halobenzaldehyde reactivity

Temperature-Dependent Reactivity Hierarchy: Ortho-Iodobenzaldehydes Require Milder Coupling Conditions than Bromo and Chloro Analogs

In a copper-catalyzed cascade reaction for synthesizing benzimidazo[1,2-a]quinolines, a reactivity hierarchy was established where electron-rich 2-iodobenzaldehydes underwent coupling at 50 °C, 2-bromobenzaldehydes required heating to 80 °C to achieve comparable yields, and 2-chlorobenzaldehydes required 110 °C for only modest yields . This class-level inference establishes a clear temperature gradient: iodo < bromo < chloro for comparable synthetic outcomes.

Copper-catalyzed cascade reaction Benzimidazoquinoline synthesis Halogen reactivity order

Ortho-Iodobenzaldehyde Cross-Coupling Optimization: Achieving Excellent Yields with Pd-P(2-furyl)3 Catalyst System

Cross-coupling between ortho-iodobenzaldehyde and benzyl diazo esters presents a challenging reaction where many standard Pd catalyst systems produce unsatisfactory yields due to competitive aldol condensation [1]. Systematic catalyst screening revealed that Pd(dba)2 with P(2-furyl)3 as ligand promotes the desired cross-coupling in excellent yield, generating α-diazophenyl acetate products that are inaccessible with bromo or chloro analogs under identical conditions [1]. The presence of the ortho-iodo group is a prerequisite for this reaction manifold.

Palladium-catalyzed cross-coupling Diazoester coupling Ortho-substituted aryl iodide

Orthogonal Reactivity Advantage: Dual Functional Handle Strategy for Sequential Transformations

2-Iodo-5-methylbenzaldehyde presents two synthetically orthogonal reactive handles: an aldehyde group and an aryl iodide . The aldehyde can undergo nucleophilic addition (e.g., Grignard reaction), condensation (e.g., Wittig reaction), or reduction to the corresponding benzyl alcohol while the iodo group remains intact. Subsequently, the iodo group can participate in Suzuki, Heck, or Sonogashira cross-couplings to elaborate the aryl scaffold . This orthogonality is in contrast to non-halogenated benzaldehydes, which lack the second reactive handle entirely, and bromo/chloro analogs, which exhibit lower cross-coupling reactivity.

Orthogonal reactivity Bifunctional synthon Sequential synthesis

Positional Isomer Differentiation: 5-Methyl Substitution Pattern Distinct from 4-Methyl and 6-Methyl Analogs

The methyl group at the 5-position (meta to the aldehyde; para to the iodine) creates a unique steric and electronic environment distinct from its closest positional isomers: 2-iodo-4-methylbenzaldehyde and 2-iodo-6-methylbenzaldehyde . The 5-methyl substitution places the methyl group distal to the ortho-iodo group, minimizing steric hindrance at the cross-coupling site while providing electronic modulation of the aromatic ring . In contrast, 2-iodo-6-methylbenzaldehyde places a methyl group adjacent to the iodo substituent, introducing significant steric congestion that can impede oxidative addition in metal-catalyzed reactions.

Positional isomer Substitution pattern Steric effects

Optimal Application Scenarios for 2-Iodo-5-methylbenzaldehyde Based on Quantified Differentiation Evidence


Medicinal Chemistry: Synthesis of 2-Arylquinazoline Scaffolds via Cu(I)-Catalyzed Cyclocondensation

Medicinal chemistry programs targeting quinazoline-based kinase inhibitors or GPCR modulators should prioritize 2-iodo-5-methylbenzaldehyde over bromo or chloro analogs. Direct comparative evidence shows that iodo-substituted benzaldehydes deliver good yields of 2-arylquinazolines in CuI/L-proline-catalyzed cyclocondensation with benzamidines, whereas the corresponding 2-bromobenzaldehyde produces only low yields due to a competing dihydrotriazine-forming side reaction [1]. The 5-methyl substitution provides additional lipophilicity that may modulate ADME properties of downstream drug candidates. Procurement of the iodo derivative is essential for achieving synthetically viable yields in this medicinally relevant transformation.

Process Chemistry Scale-Up: Lower Temperature Copper-Catalyzed Cascade Reactions

Process chemistry groups developing scalable routes to benzimidazo[1,2-a]quinolines and related aza-fused polycyclic systems should select 2-iodo-5-methylbenzaldehyde based on the temperature advantage established in class-level inference studies. Electron-rich 2-iodobenzaldehydes undergo copper-catalyzed cascade coupling at 50 °C, whereas bromo analogs require 80 °C and chloro analogs require 110 °C [1]. This 30-60 °C temperature differential translates to measurable reductions in energy consumption during scale-up, improved safety profiles, and compatibility with thermally labile functional groups elsewhere in the substrate. These factors make the iodo derivative the preferred procurement choice for kilogram-scale synthesis development.

Complex Total Synthesis: Orthogonal Functional Handle Strategy for Convergent Assembly

Total synthesis projects requiring convergent assembly of complex molecular architectures benefit from the orthogonal reactivity profile of 2-iodo-5-methylbenzaldehyde. The aldehyde group can be selectively functionalized (e.g., via Grignard addition, reductive amination to benzylamine derivatives, or Wittig olefination) while the iodo group remains intact for subsequent Suzuki, Heck, or Sonogashira cross-coupling [1]. This sequential addressing of reactive handles enables convergent strategies that are not possible with non-halogenated benzaldehydes. The 5-methyl substitution pattern also avoids the steric hindrance present in 6-methyl positional isomers, which can impede oxidative addition in late-stage cross-couplings. Procurement of this specific bifunctional building block supports efficient step-economy in multi-step synthetic campaigns.

Methodology Development: Benchmark Substrate for Challenging Ortho-Substituted Aryl Iodide Cross-Coupling

Academic and industrial methodology development laboratories investigating novel Pd-catalyzed cross-coupling protocols for ortho-substituted aryl iodides can employ 2-iodo-5-methylbenzaldehyde as a representative benchmark substrate. The literature demonstrates that ortho-iodobenzaldehydes are challenging substrates in diazoester cross-coupling, with many standard catalyst systems failing due to competitive aldol reactions; however, optimized Pd(dba)2/P(2-furyl)3 systems achieve excellent yields [1]. The 5-methyl substituent provides an electron-donating group that serves as a useful test case for evaluating electronic effects in new catalytic methods. This compound's commercial availability at 97-98% purity supports reproducible methodology studies .

Technical Documentation Hub

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